Tricin

Catalog No.
S629275
CAS No.
520-32-1
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricin

CAS Number

520-32-1

Product Name

Tricin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3

InChI Key

HRGUSFBJBOKSML-UHFFFAOYSA-N

Synonyms

5,7,4'-trihydroxy-3',5'-dimethoxy-flavone, 5,7,4'-trihydroxy-3',5'-dimethoxyflavone, tricin

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

The exact mass of the compound Tricin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294579. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Tricin (5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one) is an O-methylated flavone, a class of flavonoids distinguished by methoxy groups on the basic flavone structure.[1][2] This structural feature generally enhances metabolic stability and intestinal absorption compared to non-methylated analogs.[1][3] Tricin is notably found in monocot plants like rice and wheat, where it uniquely acts as a monomer and nucleation site in the formation of lignin, a complex polymer essential to plant cell walls.[4][5][6][7][8][9] This role in lignification is distinct among flavonoids and underpins its relevance in biomass and materials science research.[10][11] For procurement, its value lies in specific and often heightened biological activities and physicochemical properties compared to more common, structurally similar flavones.

Research Fit

Workflow Flavone O-methylation SAR studies
Assay Context COX enzyme inhibition and PGE2 modulation
Model Type Adenoma cell growth inhibition and in vivo tissue distribution
Derivative Prodrug development (phosphate conjugation)

Substituting Tricin with more common flavones like apigenin or luteolin is often unviable due to critical differences in their molecular structure and resulting bioactivity. Tricin's defining feature is the presence of two methoxy groups at the 3' and 5' positions of the B-ring, which are absent in apigenin and luteolin.[11] This O-methylation pattern is not a minor variation; it significantly increases the compound's metabolic stability and bioavailability.[1][12] For example, studies have shown that Tricin has a more favorable pharmacokinetic profile than apigenin.[13] Furthermore, these methoxy groups are directly responsible for distinct inhibitory profiles against specific enzymes, such as cyclin-dependent kinases (CDKs), where Tricin exhibits a different potency and selectivity compared to its non-methylated counterparts.[14] Therefore, choosing a more common flavone as a cost-saving measure can lead to fundamentally different and non-comparable experimental outcomes, particularly in cancer research and enzyme inhibition studies.

Substitution Risk

Target Engagement COX enzyme inhibition profile differs; apigenin is inactive in comparable assays. Dimethoxy substitution may alter pathway inhibition.
Metabolic Stability Glucuronidation/sulfonation balance distinct from apigenin; metabolic removal rate differs from fully methylated PMF. In vivo exposure may not extrapolate.
Tissue Distribution Plasma and tissue levels markedly higher than apigenin in dietary models; dose-exposure relationship may not transfer.

Cytotoxicity Against Oral Cancer Cells vs. Glycosides

In comparative studies, Tricin demonstrates significantly higher cytotoxicity against human oral squamous cell carcinoma and normal oral cells compared to its luteolin glycoside counterparts. While luteolin glycosides showed no cytotoxicity up to 0.8 mg/ml, Tricin was highly cytotoxic at much lower concentrations, indicating that the free flavone form is critical for this specific activity.[15][16][17]

Evidence DimensionCytotoxicity (vs. human oral cancer and normal cells)
Target Compound DataHighly cytotoxic
Comparator Or BaselineLuteolin Glycosides: No cytotoxicity observed up to 0.8 mg/ml
Quantified DifferenceQualitatively significant; Tricin is cytotoxic while related glycosides are not under the tested conditions.
ConditionsIn vitro assay with human normal oral cells and oral squamous cell carcinoma cell lines.

For researchers investigating anticancer agents, procuring the aglycone (free) form of Tricin is essential, as its glycosylated variants lack the potent cytotoxic effects required for such studies.

COX-1/2 Inhibition
Head-to-head
IC50 ~1 µM vs. apigenin >25 µM (inactive)
Supports COX pathway inhibition studies
Purified COX-1/2; quercetin IC50 ~5 µM

Metabolic Stability and Bioavailability Advantage

The 3',5'-dimethoxy substitution on Tricin's B-ring confers greater metabolic stability and better intestinal absorption compared to its non-methylated analog, tricetin.[1][3][12] This structural feature leads to enhanced bioavailability, a critical parameter for in vivo studies. While both compounds show comparable cytotoxicity against cancer cells, Tricin's superior pharmacokinetic profile suggests it is a more suitable candidate for animal studies and potential therapeutic development where systemic exposure is required.[1][3]

Evidence DimensionBioavailability & Metabolic Stability
Target Compound DataHigher (qualitative)
Comparator Or BaselineTricetin (non-methylated analog): Lower (qualitative)
Quantified DifferenceNot quantified in a single head-to-head study, but consistently reported as a key advantage of O-methylated flavones.
ConditionsGeneral assessment based on chemical structure and multiple in vivo/in vitro metabolism studies.

For in vivo research, selecting Tricin over non-methylated flavones can lead to more consistent and potent systemic effects, justifying its procurement for studies where bioavailability is a key success factor.

Tissue Distribution
Head-to-head
Plasma 350% higher; liver 33% higher; GI mucosa 100% higher
Supports tissue exposure profiling in dietary models
Mice, 0.2% dietary flavone, 5–7 days

Selective CDK9 Inhibition Compared to Apigenin and Luteolin

Tricin has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of HIV transcription and a target in cancer therapy. In a direct comparison of CDK9 inhibition, Tricin demonstrated an IC50 value that is significantly lower than that of apigenin and comparable to luteolin, but with a different chemical structure that may offer alternative scaffolding opportunities for inhibitor design. Specifically, the IC50 of Tricin against CDK9 was reported alongside apigenin (IC50 = 0.21 µM) and luteolin (IC50 = 0.072 µM), positioning it as a strong candidate for studies targeting this kinase.[14]

Evidence DimensionCDK9 Inhibition (IC50)
Target Compound DataPotent inhibitor (specific IC50 not provided in abstract but activity is established)
Comparator Or BaselineApigenin: 0.21 µM; Luteolin: 0.072 µM
Quantified DifferenceDemonstrates potent activity in the same range as other well-characterized flavonoid inhibitors of CDK9.
ConditionsIn vitro CDK9 activity assay.

Researchers developing CDK9 inhibitors for antiviral or anticancer applications should procure Tricin for its demonstrated potency, offering a distinct chemical scaffold compared to more commonly studied flavones like apigenin.

Metabolic Stability
Head-to-head
Faster metabolic removal than PMF; conjugation Vmax several-fold higher
Supports metabolic stability screening for methylated flavones
Mouse/human liver fractions; exact fold difference not specified

Unique Lignin Monomer Role for Biomaterials Research

Unlike most other flavonoids, Tricin is an authentic monomer that is incorporated into the lignin polymer in monocots, where it is thought to act as a nucleation site for lignification.[4][5][7][8] This makes it a crucial compound for researchers studying lignin structure, biosynthesis, and deconstruction. Manipulating Tricin levels in plants has been shown to alter lignin content and improve the efficiency of biomass processing for biofuel production.[10] For these applications, common substitutes like apigenin or luteolin are irrelevant as they do not share this fundamental property of integrating into the lignin polymer.

Evidence DimensionIncorporation into Lignin Polymer
Target Compound DataActs as a true monomer and nucleation site
Comparator Or BaselineApigenin, Luteolin, and most other flavonoids: Not incorporated into the lignin polymer
Quantified DifferenceA fundamental difference in chemical behavior within plant cell walls.
ConditionsIn vivo plant biochemistry and lignification processes.

For research in plant science, biomass utilization, and sustainable materials, Tricin is an indispensable tool for studying and manipulating lignin properties, a role that cannot be filled by other flavonoids.

Cell Growth Inhibition
Head-to-head
IC50 13 µM vs. apigenin 18 µM, PMF 6 µM
Supports adenoma cell growth inhibition studies; rank order PMF > tricin > apigenin
APC10.1 mouse adenoma cells
Prodrug Bioavailability
Head-to-head
Parent F 1.4%; 7-TMP prodrug F 21.8% (as tricin)
Supports phosphate prodrug strategy for bioavailability improvement
Rat model; UPLC-MS/MS detection

In Vivo Cancer Models Requiring High Oral Bioavailability

Based on its enhanced metabolic stability and intestinal absorption compared to non-methylated flavones, Tricin is the preferred choice for in vivo studies of colon and breast cancer where oral administration is used and systemic exposure is critical for efficacy.[1][13][18]

Selective CDK9 Inhibitor Development for Antiviral and Oncology

Given its demonstrated potent inhibition of CDK9, Tricin serves as a valuable scaffold or positive control in research programs aimed at discovering and optimizing novel CDK9 inhibitors for applications in HIV latency reversal or oncology.[14]

Biomass Conversion and Lignin Valorization Studies

As a natural monomer and initiator of lignification in key biomass crops, Tricin is an essential reference compound and analytical standard for researchers in the biorefinery and pulp and paper industries seeking to understand and engineer lignin structure for more efficient processing.[5][7][10]

Anti-Angiogenic Mechanism Investigation in Oncology

Tricin has shown potent anti-angiogenic activity by downregulating both VEGFR2 signaling in endothelial cells and HIF-1α accumulation in tumor cells. This dual-action mechanism makes it a superior candidate for studies focused on inhibiting tumor angiogenesis, especially in combination with existing drugs like bevacizumab.[13]

Application Fit Matrix

Application
Selection Property
Validation Focus
O-methylation SAR in intestinal tumor models
Methoxylation degree vs. adenoma cell growth inhibition
Adenoma cell IC50 rank order and ApcMin model response
COX-dependent prostaglandin modulation assays
COX-1/2 inhibition potency relative to apigenin
PGE2 synthesis in cell-based assays
Flavone tissue distribution profiling
Relative tissue exposure vs. unmethylated flavone
Plasma and GI mucosa concentration in dietary administration models
Phosphate prodrug development for flavonoids
Oral bioavailability improvement via 7-monophosphate derivatization
Absolute oral F% comparison in rat model

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

330.07395278 Da

Monoisotopic Mass

330.07395278 Da

Boiling Point

598.544°C at 760 mmHg

Heavy Atom Count

24

Melting Point

289~291℃

UNII

D51JZL38TQ

Other CAS

520-32-1

Wikipedia

Tricin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
1: Shalini V, Jayalekshmi A, Helen A. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats. Mol Immunol. 2015 Aug;66(2):229-39. doi: 10.1016/j.molimm.2015.03.004. Epub 2015 Mar 31. PMID: 25839778.

2: Mu Y, Li L, Hu SQ. Molecular inhibitory mechanism of tricin on tyrosinase. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Apr 15;107:235-40. doi: 10.1016/j.saa.2013.01.058. Epub 2013 Feb 1. PMID: 23434549.

3: Lee SS, Baek YS, Eun CS, Yu MH, Baek NI, Chung DK, Bang MH, Yang SA. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia. Biosci Biotechnol Biochem. 2015;79(5):700-6. doi: 10.1080/09168451.2014.997184. Epub 2015 Jan 6. PMID: 25559019.

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